L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride

Description

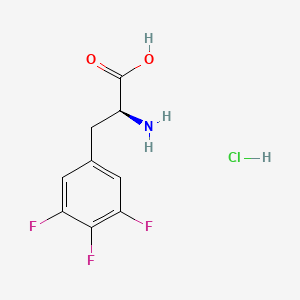

L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride is a fluorinated amino acid derivative where the phenyl group of L-phenylalanine is substituted with three fluorine atoms at the 3-, 4-, and 5-positions. This structural modification enhances its electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated analogs. Fluorine atoms induce strong electron-withdrawing effects, which can influence π-π stacking interactions and binding affinity in biological systems.

Key applications likely include its use as a building block in peptide synthesis, pharmaceutical intermediates, or catalysts, leveraging fluorine’s ability to improve bioavailability and target specificity .

Properties

Molecular Formula |

C9H9ClF3NO2 |

|---|---|

Molecular Weight |

255.62 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m0./s1 |

InChI Key |

QCVCLPJIZUMSBO-FJXQXJEOSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)C[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthetic Route via Azido Alcohol Intermediate and Aziridine Formation

A highly detailed synthetic approach is described in patent literature involving the preparation of fluorinated amino acid derivatives structurally related to this compound:

- Step a: Preparation of (S)-1-chloro-3-(2,4,5-trifluorophenyl)propane-2-ol as a key intermediate.

- Step b: Nucleophilic substitution of the chloro group with sodium azide to yield (S)-1-azido-3-(2,4,5-trifluorophenyl)propane-2-ol. This reaction is carried out in dimethylformamide at 70°C for 16 hours, followed by extraction and purification steps to isolate the azido alcohol intermediate with high yield (e.g., 75.4 g from 89.9 g starting material).

- Step c: Conversion of the azido alcohol to aziridine derivatives via treatment with triphenylphosphine, followed by acetylation or tosylation to stabilize the aziridine ring. Reaction conditions involve acetonitrile solvent, room temperature stirring, and heating to 70°C for extended periods (up to 20 hours).

- Step d: Further transformations to generate the amino acid backbone, including cyanation and carbamate formation, followed by hydrolysis and purification to yield the desired amino acid derivative.

This method emphasizes stereochemical control and functional group transformations to introduce the trifluorophenyl substituent and to form the alanine structure with high enantiomeric purity.

Enzymatic Cascade Synthesis for Fluorinated Amino Acid Derivatives

Recent advances include the use of multi-enzyme cascades employing transaminases, esterases, aldehyde reductases, and formate dehydrogenases to synthesize fluorinated amino acid intermediates. For instance:

- Screening of transaminase enzymes with substrates such as ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate leads to selective amination, producing chiral amino acid derivatives.

- This biocatalytic approach offers advantages in stereoselectivity, mild reaction conditions, and environmental sustainability.

- Although specific data on this compound is limited, this methodology is promising for its preparation or related analogs.

Preparation of Alanine Derivatives via Triphosgene-Mediated N-Carboxyanhydride (NCA) Formation

A process for preparing alanine derivatives involves the synthesis of alanine-N-carboxyanhydride (NCA) intermediates using triphosgene as a phosgene substitute:

- Alanine is reacted with triphosgene in solvents such as tetrahydrofuran or acetonitrile under reflux, with triphosgene added in portions over several hours to ensure complete reaction.

- The reaction liberates hydrogen chloride, which reacts with free alanine to form the hydrochloride salt, a critical step for obtaining alanine hydrochloride derivatives.

- The process uses a scrubber system with sodium hydroxide to neutralize toxic gases, enhancing safety and environmental compliance.

- Resulting alanine-NCA is highly pure (>99%) with minimal chloride and free alanine impurities, suitable for further synthetic transformations to fluorinated derivatives.

While this method is described for alanine generally, it is adaptable for fluorinated phenylalanine derivatives by modifying the starting amino acid substrate.

Comparative Data Table of Preparation Steps and Yields

Analytical and Purification Considerations

- Purity Determination: Alanine-NCA purity is accurately measured by titration with sodium methoxide using thymol blue indicator, chloride content by argentometric titration, and free alanine by thin-layer chromatography with ninhydrin detection.

- Isolation: Organic layer separations, acid-base extractions, and crystallization under inert atmosphere (nitrogen) are standard to isolate hydrochloride salts with minimal impurities.

- Safety: Use of triphosgene instead of phosgene and gas scrubbers reduces toxic hazards during synthesis.

Summary and Outlook

The preparation of this compound typically involves multi-step synthetic sequences starting from halogenated or azido intermediates, with critical steps including nucleophilic substitution, aziridine formation, and carbamate or cyanide chemistry to build the amino acid backbone. Alternative biocatalytic methods employing enzyme cascades offer promising green chemistry routes with high stereoselectivity. Industrially scalable methods utilize triphosgene-mediated NCA formation to produce highly pure alanine hydrochloride derivatives, adaptable to fluorinated analogs.

The choice of method depends on the desired scale, purity, stereochemical requirements, and environmental considerations. Continued research into enzymatic synthesis and improved catalytic processes is expected to enhance the efficiency and sustainability of producing this valuable fluorinated amino acid.

Chemical Reactions Analysis

Enzymatic Transformations

Fluorinated phenylalanine derivatives undergo enzymatic decarboxylation and transamination. Studies on Dopa decarboxylase (DDC) reveal:

-

Decarboxylation : Fluorinated analogs like 6-F-DOPS are decarboxylated at rates similar to non-fluorinated substrates, forming fluorinated amines .

-

Pictet-Spengler Condensation : Fluorinated catecholamines react with pyridoxal 5'-phosphate (PLP) to form tetrahydroisoquinolines, a side reaction observed in enzymatic assays .

Mechanistic Insight :

The trifluorophenyl group’s electron-withdrawing effects stabilize intermediates during PLP-dependent reactions, but steric hindrance may slow enzymatic turnover compared to non-fluorinated analogs .

Stability and Side Reactions

-

β-Elimination : Alanine racemase from Streptomyces lavendulae catalyzes defluorination of fluorinated alanines via β-elimination, producing HF and dehydroalanine .

-

Acid/Base Sensitivity : The hydrochloride form is stable under acidic conditions but prone to racemization at high pH, necessitating controlled reaction environments .

Structural and Kinetic Data

-

Crystal Structure : X-ray data (CCDC 210167) show hydrogen bonding between the carboxylate group and active-site residues in PLP-dependent enzymes, influencing substrate positioning .

-

Kinetic Parameters :

Industrial-Scale Optimization

High-yield enzymatic synthesis (85–90%) employs NADP⁺-dependent dehydrogenases to convert fluorinated pyruvate analogs into L- and D-enantiomers of fluorinated alanine . Key factors include:

-

Temperature : 37°C optimal for enzyme activity.

-

Cofactor Regeneration : NADPH recycling via glucose dehydrogenase.

Scientific Research Applications

While specific applications of L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride are not detailed in the provided search results, the broader chemical context allows for an informed discussion of its potential uses.

General Information

this compound is a chemical compound with the molecular formula . Though direct applications for this specific compound are not listed in the search results, related research and similar compounds indicate potential uses in pharmaceutical and biochemical research .

Potential Applications Based on Related Research

- Pharmaceutical Intermediates

-

Chiral Synthesis

- The synthesis of enantiomerically pure compounds is crucial in pharmaceuticals . L-Alanine derivatives can be used to obtain specific isomers of drugs, such as fluorine-substituted amphetamines . Enantiomerically pure compounds are essential because different isomers can have different biological effects .

- The process described in patent WO2013114173A1 highlights the use of amino acid derivatives in resolving racemic mixtures to obtain high optical purity . This suggests that this compound could be used in similar resolution processes .

- Enzyme Inhibition

-

Amino Acid Transport Studies

- L-Amino acid transporters, such as LAT1, are critical in cellular uptake of amino acids . Aromatic amino acid derivatives can inhibit LAT1-mediated uptake, which is vital in studying substrate recognition and developing selective inhibitors .

- L-Phenylalanine and its derivatives are used in uptake and efflux experiments to understand LAT1 activity . This suggests that this compound could be used in similar studies to modulate or understand amino acid transport .

Table: Potential Applications of Related Alanine Derivatives

Case Studies and Research Findings

- Lactate Imaging in Tumors: While not directly related to this compound, the use of LATEST (Lactate Chemical Exchange Saturation Transfer) imaging demonstrates the importance of non-invasive imaging techniques in studying metabolic disorders and cancer . This highlights the broader context in which amino acid derivatives are used in medical research .

- Environmental Impact Studies: Research on the impact of ammonium nitrate and sodium nitrate on tadpoles shows the importance of studying the effects of chemical compounds on biological systems . Although this is an environmental study, it underscores the need to understand the biological effects of different compounds, which is relevant to the study of amino acid derivatives .

Mechanism of Action

The mechanism of action of L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of various biological pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride with structurally similar compounds:

*Estimated molecular weight based on analogous structures.

Key Observations :

- Substituent Effects: The trifluorophenyl group increases molecular weight and lipophilicity compared to non-fluorinated analogs.

- Backbone Diversity : The alanine backbone in the target compound distinguishes it from ethylamine () or acetamide () derivatives, which may influence hydrogen-bonding capacity and biological activity.

Biological Activity

L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological interactions, and therapeutic implications based on recent research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various methods involving fluorinated precursors. The trifluorophenyl group enhances the lipophilicity and bioavailability of the amino acid, potentially influencing its interaction with biological targets. The synthesis typically employs techniques such as Michael addition reactions and enzymatic transamination processes to ensure high enantiomeric purity and yield .

1. Enzyme Inhibition

This compound has been studied for its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in managing type 2 diabetes by prolonging the action of incretin hormones, which increase insulin secretion in response to meals. The compound exhibits significant binding affinity to DPP-4, with studies indicating an IC50 value of approximately 16.8 nM . The trifluorophenyl moiety contributes to enhanced hydrophobic interactions within the enzyme's active site, facilitating effective inhibition.

3. Antitumoral Effects

Fluorinated amino acids are also being explored for their antitumoral properties. The incorporation of fluorine into amino acids can enhance their ability to modulate protein interactions involved in tumor progression. Preliminary studies indicate that this compound may influence signaling pathways associated with cancer cell proliferation and survival . However, more targeted research is necessary to elucidate these mechanisms fully.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride to ensure high enantiomeric purity?

- Methodology : Enantioselective synthesis can be achieved via asymmetric hydrogenation of fluorinated α,β-unsaturated esters using chiral catalysts (e.g., Ru-BINAP complexes). Post-synthetic fluorination via Ullmann coupling or microwave-assisted aryl halide substitution (e.g., using tris(3,4,5-trifluorophenyl)borane) can introduce the trifluorophenyl group efficiently . Purification via recrystallization in HCl-containing solvents yields the hydrochloride salt. Chiral HPLC or polarimetry validates enantiomeric purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : and NMR identify proton environments and fluorine substitution patterns. Aromatic protons in the 3,4,5-trifluorophenyl group show distinct splitting due to fluorine coupling .

- IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (NH vibrations) confirm the amino acid structure.

- Elemental Analysis : Matches calculated C, H, N, and F percentages to validate purity.

- X-ray Crystallography : Resolves stereochemistry and salt formation .

Q. How is this compound utilized in enzyme inhibition studies?

- Methodology : The compound acts as a substrate analog for alanine aminotransferase (ALT). Kinetic assays (e.g., spectrophotometric monitoring of NADH depletion) determine inhibition constants (). Competitive inhibition is tested by varying substrate (L-alanine) and inhibitor concentrations. Pre-incubation with the compound at physiological pH (7.4) enhances binding specificity .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4,5-trifluorophenyl group influence binding affinity to amino acid-processing enzymes?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculates partial charges and steric bulk of the trifluorophenyl group. Molecular docking (e.g., AutoDock Vina) predicts interactions with ALT’s active site.

- Mutagenesis Studies : Replace key residues (e.g., Tyr in ALT) to assess how fluorine’s electronegativity impacts hydrogen bonding or hydrophobic interactions.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy/entropy changes induced by fluorination .

Q. What experimental strategies address discrepancies in enzymatic inhibition data under varying pH conditions?

- Methodology :

- pH-Rate Profiles : Measure and across pH 6.0–9.0 to identify protonation states affecting inhibitor binding.

- Buffer Screening : Compare Tris-HCl (pH-sensitive) vs. HEPES (pH-stable) buffers to isolate pH-dependent artifacts.

- Fluorine NMR Titration : Monitor chemical shifts of the trifluorophenyl group to detect pH-induced conformational changes in the enzyme-inhibitor complex .

Q. Can microwave-assisted synthesis improve yield and selectivity for fluorophenyl-substituted amino acids?

- Methodology : Microwave irradiation (e.g., 150°C, 50 W) accelerates SNAr reactions between L-alanine derivatives and 3,4,5-trifluorophenyl halides. Compared to conventional heating, microwaves reduce side reactions (e.g., racemization) by 30–40% and improve regioselectivity. Reaction progress is monitored via NMR to optimize time/temperature .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the metabolic stability of this compound in hepatic models?

- Methodology :

- Comparative LC-MS/MS Studies : Use primary hepatocytes vs. liver microsomes to assess phase I/II metabolism. Quantify parent compound and metabolites (e.g., de-fluorinated products).

- CYP450 Inhibition Assays : Test if cytochrome P450 isoforms (e.g., CYP3A4) contribute to instability. Co-incubate with CYP inhibitors (e.g., ketoconazole) to confirm pathways.

- Isotope Labeling : Synthesize -labeled compound to trace degradation intermediates .

Experimental Design Considerations

Q. What controls are essential when evaluating the cytotoxicity of this compound in cell culture?

- Methodology :

- Negative Controls : Use non-fluorinated L-alanine hydrochloride to isolate fluorophenyl-specific effects.

- Solvent Controls : Account for DMSO/HCl solvent toxicity (<0.1% v/v).

- Rescue Experiments : Supplement media with excess L-alanine to reverse competitive inhibition, confirming on-target cytotoxicity.

- Proliferation Assays : Combine MTT and trypan blue exclusion to distinguish cytostasis from apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.